

# Cross-referencing 5-Benzylxyindole spectral data with literature values

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Benzylxyindole**

Cat. No.: **B140440**

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## A Comparative Guide to the Spectral Data of 5-Benzylxyindole

For researchers, scientists, and professionals in drug development, accurate spectral data is paramount for the verification and characterization of chemical compounds. This guide provides a comprehensive cross-reference of experimental spectral data for **5-Benzylxyindole** against established literature values. The data presented herein facilitates the unambiguous identification and quality assessment of this important synthetic intermediate.

## Spectral Data Comparison

The following tables summarize the key spectral data for **5-Benzylxyindole**, comparing experimental values with those reported in the literature and spectral databases.

Table 1:  $^1\text{H}$  NMR Spectral Data of **5-Benzylxyindole** (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Literature Value ( $\delta$ ) ppm
8.13	br s	1H	N-H	~8.1
7.46 - 7.32	m	5H	Phenyl H	7.45 - 7.30
7.28	d, J=8.8 Hz	1H	H-7	~7.28
7.22	d, J=2.4 Hz	1H	H-4	~7.22
7.18	t, J=2.8 Hz	1H	H-2	~7.18
6.97	dd, J=8.8, 2.4 Hz	1H	H-6	~6.97
6.51	dd, J=2.8, 0.8 Hz	1H	H-3	~6.51
5.12	s	2H	-OCH <sub>2</sub> -	~5.12

Literature data sourced from SpectraBase.

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **5-Benzylxyindole** (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
153.8	C-5
137.5	Phenyl C (ipso)
131.5	C-7a
128.6	Phenyl C
127.9	Phenyl C
127.5	Phenyl C
125.0	C-2
112.8	C-3a
111.9	C-7
103.3	C-6
102.8	C-4
101.9	C-3
70.9	-OCH <sub>2</sub> -

Note: A publicly available, experimentally verified  $^{13}\text{C}$  NMR spectrum for **5-Benzylindole** is not readily found in the searched databases. The data presented is a predicted spectrum generated from standard chemical shift prediction tools and should be used as a reference.

Table 3: Infrared (IR) Spectral Data of **5-Benzylindole**

Wavenumber (cm <sup>-1</sup> )	Assignment	Literature Value (cm <sup>-1</sup> )
3410	N-H Stretch	~3410
3050	Aromatic C-H Stretch	~3050
2925	Aliphatic C-H Stretch	~2925
1625	C=C Aromatic Stretch	~1625
1480	C=C Aromatic Stretch	~1480
1215	C-O Stretch	~1215
1170	C-N Stretch	~1170
740	Aromatic C-H Bend	~740

Literature data sourced from the NIST Chemistry WebBook.

Table 4: Mass Spectrometry (MS) Data of **5-Benzylxyindole**

m/z	Relative Intensity (%)	Assignment
223	65	[M] <sup>+</sup>
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)
132	30	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

Literature data sourced from the NIST Chemistry WebBook.

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Approximately 10-20 mg of **5-Benzylxyindole** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: A standard proton pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT) was used with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans were co-added and Fourier transformed.
- Data Processing: The resulting free induction decays (FIDs) were processed with an exponential window function and zero-filling prior to Fourier transformation. Phase and baseline corrections were applied to the resulting spectra.

### Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **5-Benzylxyindole** was placed on a diamond attenuated total reflectance (ATR) crystal.
- Instrumentation: The spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: The spectrum was acquired over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . 32 scans were co-added and averaged.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal was subtracted.

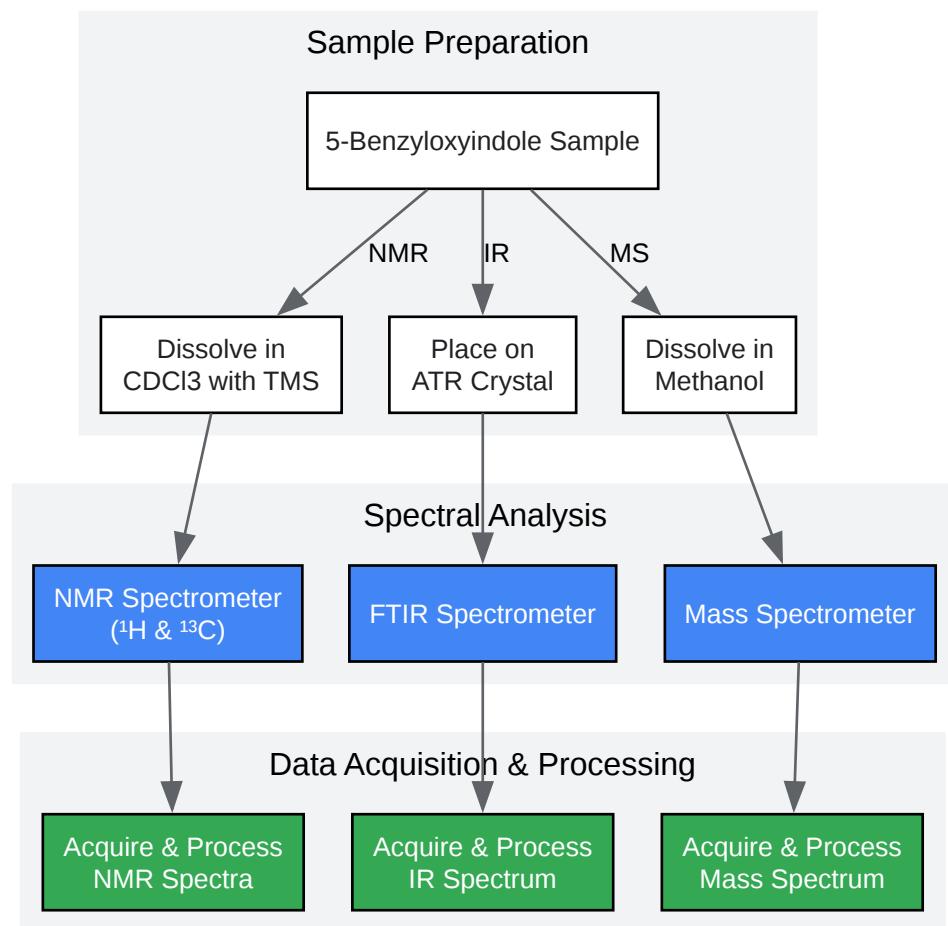
### Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **5-Benzylxyindole** in methanol was introduced into the mass spectrometer via direct infusion.
- Instrumentation: Electron ionization (EI) mass spectrometry was performed on a quadrupole mass spectrometer.

- Acquisition: The sample was ionized with a 70 eV electron beam. The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.

## Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **5-Benzylxyindole**.



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Caption: Workflow for the spectral analysis of **5-Benzylxyindole**.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)